An In-depth Technical Guide to the Chemical Properties of 3-((Difluoromethoxy)methyl)azetidine hydrochloride
An In-depth Technical Guide to the Chemical Properties of 3-((Difluoromethoxy)methyl)azetidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Azetidines in Medicinal Chemistry
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in modern drug discovery. Its inherent ring strain and three-dimensional character offer a unique conformational rigidity that can enhance binding affinity to biological targets and improve pharmacokinetic profiles when incorporated into larger molecules.[1] When combined with fluorine-containing substituents, the resulting structures become powerful tools for modulating the physicochemical properties of drug candidates.
The difluoromethoxy (-OCHF₂) group, in particular, is a fascinating bioisostere for more common functionalities. It is a moderately lipophilic group that, unlike the trifluoromethoxy (-OCF₃) group, possesses a hydrogen atom capable of acting as a hydrogen bond donor.[2] This unique characteristic allows it to mimic hydroxyl or amide groups while offering increased metabolic stability due to the strength of the carbon-fluorine bonds.[2][3]
This technical guide provides a comprehensive overview of the chemical properties of 3-((Difluoromethoxy)methyl)azetidine hydrochloride, a valuable building block for the synthesis of novel therapeutics. Due to the limited availability of public data on the hydrochloride salt, this guide will also draw upon established knowledge of its free base and closely related fluorinated azetidines to provide expert insights into its expected behavior and utility.
Compound Identification and Core Physicochemical Parameters
The precise identification of a chemical entity is paramount for reproducible research. 3-((Difluoromethoxy)methyl)azetidine hydrochloride is a distinct molecule with the following identifiers and calculated properties.
| Property | Value | Source |
| Chemical Name | 3-((Difluoromethoxy)methyl)azetidine hydrochloride | - |
| CAS Number | Not Publicly Available | - |
| Molecular Formula | C₅H₁₀ClF₂NO | Calculated |
| Molecular Weight | 177.59 g/mol | Calculated |
| Canonical SMILES | C1C(CN1)COCF(F)Cl | - |
| InChI Key | (Not Publicly Available) | - |
| Predicted XlogP | 0.4 | PubChemLite[4] |
It is crucial to distinguish this compound from its close structural analog, 3-(difluoromethyl)azetidine hydrochloride (CAS: 1354792-76-9), which lacks the ether oxygen and the additional methylene group. This seemingly minor structural change significantly impacts the molecule's polarity, hydrogen bonding potential, and steric profile.
Synthesis and Spectroscopic Characterization
While specific literature on the direct synthesis of the hydrochloride salt is not widely available, a robust multi-gram scale synthesis of the free base, 3-((difluoromethoxy)methyl)azetidine, has been reported. The hydrochloride salt can then be readily prepared through standard acid-base chemistry.
Synthesis of the Free Base: 3-((Difluoromethoxy)methyl)azetidine
The synthesis of the free base involves the difluoromethylation of a protected azetidine methanol derivative, followed by deprotection. A representative synthetic scheme is outlined below.
Caption: Synthetic pathway to 3-((Difluoromethoxy)methyl)azetidine.
Step-by-Step Protocol (Adapted from literature for analogous compounds):
-
Protection: Commercially available 3-(hydroxymethyl)azetidine is first protected, typically with a tert-butyloxycarbonyl (Boc) group, to yield 1-Boc-3-(hydroxymethyl)azetidine.
-
Difluoromethylation: The protected alcohol is then subjected to difluoromethylation. This can be achieved using various modern fluorination reagents.
-
Deprotection and Purification: The Boc-protected intermediate is then deprotected under acidic conditions. The resulting crude product is treated with a base, such as 20% NaOH, and extracted with an organic solvent (e.g., Et₂O). The organic layer is dried, filtered, and concentrated. The final free base can be purified by distillation.[5]
Conversion to the Hydrochloride Salt
The purified free base can be converted to the hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether or ethyl acetate) and adding a stoichiometric amount of hydrochloric acid (often as a solution in a compatible solvent like dioxane or isopropanol). The resulting precipitate is then collected by filtration and dried under vacuum.
Spectroscopic Data (for the free base)
The structural confirmation of the synthesized free base has been reported with the following ¹H NMR data:
-
¹H NMR (500 MHz, CDCl₃): δ 6.22 (t, J = 74.7 Hz, 1H), other peaks corresponding to the azetidine ring protons.[5]
The characteristic triplet at 6.22 ppm with a large coupling constant (J = 74.7 Hz) is indicative of the proton in the -OCHF₂ group, confirming the successful difluoromethylation.
Physicochemical Properties: An Expert Analysis
Direct experimental data for 3-((Difluoromethoxy)methyl)azetidine hydrochloride is limited. However, by analyzing its structure in comparison to the well-characterized 3-(difluoromethyl)azetidine hydrochloride, we can infer its likely properties.
| Property | 3-(difluoromethyl)azetidine HCl | 3-((Difluoromethoxy)methyl)azetidine HCl (Predicted) | Rationale for Prediction |
| CAS Number | 1354792-76-9[6][7][8][9] | Not Publicly Available | - |
| Molecular Formula | C₄H₈ClF₂N[7][8] | C₅H₁₀ClF₂NO | Structural difference |
| Molecular Weight | 143.56 g/mol [6][7] | 177.59 g/mol | Additional -O-CH₂- group |
| Physical Form | White to yellow solid[6] | Likely a solid | The hydrochloride salt form generally results in a solid at room temperature. |
| Purity | Typically ≥95%[6][7] | Dependent on synthesis and purification | Standard for research-grade chemicals. |
| Storage | Inert atmosphere, 2-8°C[6] | Similar; sealed, away from moisture, possibly refrigerated. | The azetidine ring can be susceptible to degradation, and the compound is likely hygroscopic. |
| Solubility | Expected to be water-soluble | Expected to have good water solubility | The hydrochloride salt form and the ether oxygen would enhance aqueous solubility. |
| pKa | Lower than non-fluorinated analog | Expected to be slightly higher than 3-(difluoromethyl)azetidine | The electron-withdrawing effect of the difluoro group is attenuated by the intervening -O-CH₂- spacer, leading to a slightly more basic nitrogen. |
Reactivity and Stability
Reactivity of the Azetidine Ring
The secondary amine of the azetidine ring is the primary site of reactivity. It can readily undergo N-alkylation, N-acylation, and other nucleophilic addition reactions. This makes it a versatile handle for incorporating the difluoromethoxy-methyl-azetidine moiety into a larger molecular scaffold.
Caption: Common reactions involving the azetidine nitrogen.
Stability of the Difluoromethoxy Group
The difluoromethoxy group is known for its high metabolic stability.[2][3] The strong C-F bonds are resistant to cleavage by metabolic enzymes like cytochrome P450s.[2] This makes the -OCHF₂ group an excellent replacement for more metabolically labile groups, such as methoxy (-OCH₃), which are prone to O-demethylation. The overall compound is expected to be stable under typical laboratory conditions, though it should be stored in a sealed container to prevent moisture absorption.
Safety and Handling
Hazard Statements:
-
H302: Harmful if swallowed.[6]
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
It is imperative to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Applications in Drug Discovery
The unique combination of a conformationally restricted azetidine ring and a metabolically stable, hydrogen-bond-donating difluoromethoxy group makes 3-((Difluoromethoxy)methyl)azetidine hydrochloride a highly attractive building block for medicinal chemistry programs.
-
Scaffold Hopping and Bioisosterism: This moiety can be used as a bioisosteric replacement for other cyclic amines (e.g., piperidine, pyrrolidine) or acyclic linkers to improve properties such as solubility, metabolic stability, and cell permeability.
-
Access to Novel Chemical Space: The specific three-dimensional orientation of the difluoromethoxy group relative to the azetidine nitrogen provides a unique vector for exploring interactions with protein binding pockets.
-
Improving DMPK Properties: The introduction of the difluoromethoxy group is a recognized strategy for mitigating metabolic liabilities associated with oxidation, leading to improved pharmacokinetic profiles of drug candidates.[2][3]
Conclusion
3-((Difluoromethoxy)methyl)azetidine hydrochloride is a valuable and strategically designed building block for modern drug discovery. While detailed experimental data for the hydrochloride salt remains to be fully published, a clear understanding of its chemical nature can be derived from the synthesis of its free base and by comparison with closely related fluorinated azetidines. Its key features—a reactive secondary amine for further functionalization and a metabolically robust difluoromethoxy group capable of hydrogen bonding—provide medicinal chemists with a powerful tool to optimize lead compounds and explore novel chemical space. As the demand for sophisticated, three-dimensional scaffolds in drug design continues to grow, the utility of compounds like 3-((Difluoromethoxy)methyl)azetidine hydrochloride is set to expand significantly.
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